

Acenaphthene: A Comprehensive Technical Guide to its Crystal Structure and Molecular Geometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acenaphthene	
Cat. No.:	B1664957	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenaphthene (C₁₂H₁₀) is a tricyclic aromatic hydrocarbon characterized by a naphthalene core fused with an ethylene bridge. Its rigid, planar structure serves as a foundational scaffold in the development of various organic materials, including dyes, plastics, and pharmacologically active compounds. A thorough understanding of its three-dimensional conformation and crystalline packing is paramount for designing novel derivatives with tailored properties. This technical guide provides an in-depth analysis of the crystal structure and molecular geometry of **acenaphthene**, integrating experimental data from single-crystal X-ray diffraction and gas electron diffraction with computational insights from Density Functional Theory (DFT). Detailed experimental protocols and comprehensive data tables are presented to serve as a critical resource for researchers in medicinal chemistry, materials science, and crystallography.

Crystal Structure of Acenaphthene

The solid-state structure of **acenaphthene** has been definitively characterized by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, a key detail for understanding its packing and potential for polymorphism.



Crystallographic Parameters

Recent high-resolution studies have provided precise crystallographic data for **acenaphthene** at various temperatures. These parameters are crucial for reproducing and building upon existing crystallographic work. The data presented below is from a comprehensive study by Vishnevskiy et al. (2023), which offers a detailed look at the compound's structure at both low and room temperatures.

Parameter	100 K	295 K
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pcm2 ₁	Pcm21
a (Å)	8.2118(2)	8.2638(8)
b (Å)	13.8828(3)	13.9800(15)
c (Å)	7.1611(2)	7.2053(9)
α (°)	90	90
β (°)	90	90
γ (°)	90	90
Volume (ų)	816.58(3)	832.41(16)
Z	4	4
Density (calculated, g/cm³)	1.253	1.233
Radiation	Mo Kα (λ = 0.71073 Å)	Cu Kα (λ = 1.54178 Å)
R-factor (%)	2.89	-

Data sourced from Vishnevskiy et al. (2023) and Śmiszek-Lindert et al. (2015).[1]

Molecular Geometry of Acenaphthene

The molecular geometry of **acenaphthene** reveals a planar naphthalene system with a strained five-membered ring. This strain influences bond lengths and angles, deviating from ideal sp² and sp³ geometries. The molecule possesses C_{2v} symmetry.



Bond Lengths

The bond lengths in **acenaphthene** have been determined with high precision. Of particular interest is the C1-C2 bond of the ethylene bridge, which is notably longer than a typical C-C single bond, indicating significant ring strain.

Bond	Length (Å) at 100 K
C1-C2	1.564(1)
C2-C2a	1.512(1)
C2a-C3	1.378(1)
C2a-C8b	1.423(1)
C3-C4	1.408(1)
C4-C5	1.376(1)
C5-C5a	1.425(1)
C5a-C6	1.429(1)
C5a-C8c	1.423(1)
C6-C7	1.373(1)
C7-C8	1.411(1)
C8-C8a	1.379(1)
C8a-C8b	1.424(1)
C8b-C8c	1.431(1)

Data extracted from the Crystallographic Information File (CIF) provided by Vishnevskiy et al. (2023).[1]

Bond Angles

The internal angles of the five-membered ring deviate significantly from the ideal 109.5° for sp³ hybridized carbons and 120° for sp² hybridized carbons, a direct consequence of the geometric



constraints of the fused ring system.

Angle	Angle (°) at 100 K
C2-C1-C8a	105.3(1)
C1-C2-C2a	105.4(1)
C2-C2a-C3	130.8(1)
C2-C2a-C8b	106.3(1)
C3-C2a-C8b	122.9(1)
C2a-C3-C4	120.9(1)
C3-C4-C5	120.2(1)
C4-C5-C5a	120.8(1)
C5-C5a-C6	120.3(1)
C5-C5a-C8c	122.5(1)
C6-C5a-C8c	117.2(1)
C5a-C6-C7	121.2(1)
C6-C7-C8	120.3(1)
C7-C8-C8a	120.9(1)
C1-C8a-C8	130.7(1)
C1-C8a-C8b	106.3(1)
C8-C8a-C8b	123.0(1)
C2a-C8b-C8a	109.8(1)
C2a-C8b-C8c	128.0(1)
C8a-C8b-C8c	122.2(1)
C5a-C8c-C8b	117.2(1)



Data extracted from the Crystallographic Information File (CIF) provided by Vishnevskiy et al. (2023).[1]

Torsion Angles

The planarity of the **acenaphthene** molecule is confirmed by its torsion angles, which are all close to 0° or 180°.

Angle	Angle (°) at 100 K
C8b-C2a-C3-C4	179.8(1)
C3-C2a-C8b-C8a	-0.1(1)
C2a-C3-C4-C5	-0.2(1)
C3-C4-C5-C5a	0.4(1)
C4-C5-C5a-C8c	-179.8(1)
C6-C5a-C8c-C8b	0.1(1)
C8c-C5a-C6-C7	179.8(1)
C5a-C6-C7-C8	0.1(1)
C6-C7-C8-C8a	-0.3(1)
C7-C8-C8a-C8b	179.8(1)
C1-C8a-C8b-C2a	0.1(1)
C8-C8a-C8b-C2a	-179.8(1)

Data extracted from the Crystallographic Information File (CIF) provided by Vishnevskiy et al. (2023).[1]

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling provides a comprehensive understanding of the structural features of **acenaphthene**.



Single-Crystal X-ray Diffraction

The definitive method for determining the crystal and molecular structure of a compound in the solid state.

Experimental Protocol:

- Crystal Growth: Single crystals of **acenaphthene** suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an organic solvent such as a mixture of ethyl acetate and carbon tetrachloride, or from petroleum ether.[2]
- Data Collection: A single crystal is mounted on a goniometer and cooled to a specific temperature (e.g., 100 K or 295 K). A beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[1] The diffraction pattern is recorded on a detector as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods. The structural model is then refined using a full-matrix least-squares method on F², which minimizes the difference between the observed and calculated structure factors.

Gas Electron Diffraction (GED)

This technique provides information about the molecular structure in the gas phase, free from intermolecular interactions present in the crystal lattice.

Experimental Protocol:

- Sample Introduction: A gaseous beam of acenaphthene molecules is introduced into a highvacuum chamber.
- Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.
- Data Analysis: The scattered electron intensity is recorded as a function of the scattering angle. This data is then used to determine the equilibrium molecular structure, often in conjunction with rotational constants from microwave spectroscopy and with the aid of highlevel quantum chemical calculations.[1]



Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to complement and corroborate experimental findings.

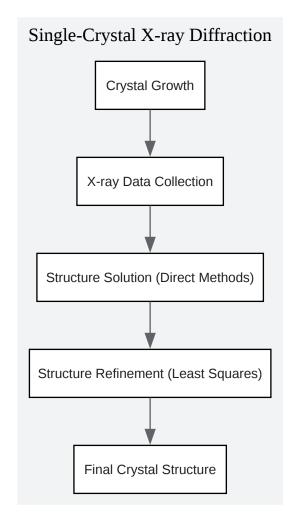
Computational Protocol:

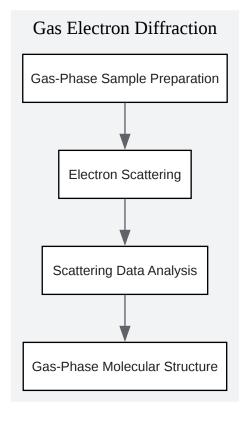
- Model Building: An initial 3D model of the acenaphthene molecule is constructed.
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common approach involves using the B3LYP functional with a basis set such as 6-31G*.
- Property Calculation: Once the geometry is optimized, various properties such as bond lengths, bond angles, vibrational frequencies, and electronic properties can be calculated and compared with experimental data.

Visualization of Methodological Workflow

The following diagrams illustrate the logical flow of the experimental and computational procedures used to determine the crystal and molecular structure of **acenaphthene**.



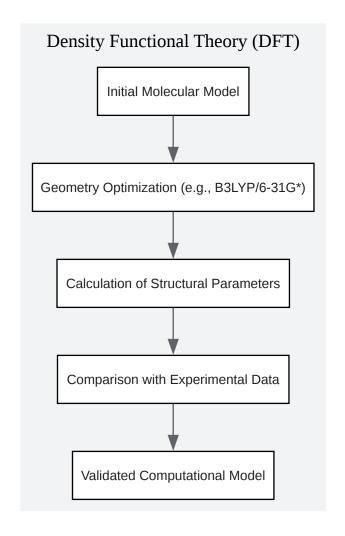




Click to download full resolution via product page

Experimental workflow for structure determination.





Click to download full resolution via product page

Computational workflow for structural analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular geometry of **acenaphthene**, supported by quantitative data from state-of-the-art experimental and computational methods. The orthorhombic crystal system and the specific molecular dimensions, including the characteristic strained ethylene bridge, are critical parameters for the rational design of **acenaphthene**-based compounds. The presented methodologies and data serve as a valuable resource for researchers and professionals engaged in the fields of drug development, materials science, and chemical research, facilitating a deeper understanding and utilization of this important molecular scaffold.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Accurate single crystal and gas-phase molecular structures of acenaphthene: a starting point in the search for the longest C–C bond - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Acenaphthene: A Comprehensive Technical Guide to its Crystal Structure and Molecular Geometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664957#acenaphthene-crystal-structure-and-molecular-geometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com